molecular formula C12H13N3O2 B7555186 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid

3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid

Cat. No. B7555186
M. Wt: 231.25 g/mol
InChI Key: BYNBPVZOZDTZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid, also known as MIBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIBA is a derivative of benzoic acid and contains an imidazole ring, which makes it a unique compound with diverse properties.

Mechanism of Action

The mechanism of action of 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes and proteins involved in cancer cell growth and inflammation. 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid may also interact with cell membranes and disrupt their function, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid can induce apoptosis, or programmed cell death, in cancer cells. 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of chronic inflammatory diseases such as arthritis and Alzheimer's disease. Additionally, 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid in lab experiments is its versatility. 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid can be easily synthesized and modified to suit a variety of applications. Additionally, 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid is relatively stable and can be stored for long periods of time without degradation.
However, one limitation of using 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid in lab experiments is its potential toxicity. Studies have shown that 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid. One area of interest is the development of new anti-cancer therapies based on 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid and its derivatives. Researchers are also investigating the use of 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid in the development of new materials for energy storage and conversion, as well as its potential applications in environmental science.
Another future direction for research on 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid is the development of new diagnostic tools and biosensors based on its ability to form self-assembled monolayers on gold surfaces. Researchers are also investigating the use of 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid in the development of new drugs for the treatment of Alzheimer's disease and other chronic inflammatory diseases.
Conclusion:
In conclusion, 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid is a versatile and promising compound with potential applications in various fields of scientific research. While more research is needed to fully understand its mechanism of action and potential limitations, 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid represents a promising area of research for the development of new therapies and materials.

Synthesis Methods

3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid can be synthesized through several methods, including the reaction of 2-methylimidazole with 3-chlorobenzoic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-methylimidazole with 3-nitrobenzoic acid, followed by reduction with iron powder.

Scientific Research Applications

3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has been studied for its ability to form self-assembled monolayers on gold surfaces, which have potential applications in the development of biosensors and other diagnostic tools. 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has also been investigated for its potential use in the development of new materials for energy storage and conversion.
In environmental science, 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid has been studied for its ability to adsorb heavy metals from contaminated water sources. Studies have shown that 3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid can effectively remove lead, cadmium, and other heavy metals from water, making it a promising candidate for use in water treatment systems.

properties

IUPAC Name

3-[(1-methylimidazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-6-5-13-11(15)8-14-10-4-2-3-9(7-10)12(16)17/h2-7,14H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNBPVZOZDTZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid

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